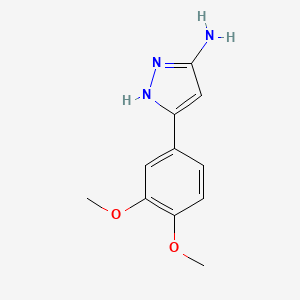

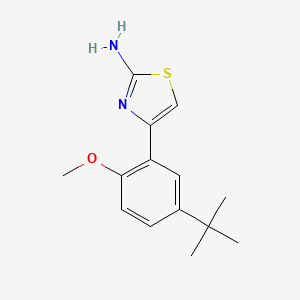

3-(3,4-Dimetoxifenil)-1H-pirazol-5-amina

Descripción general

Descripción

The compound "3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 in the ring. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structures have been studied extensively.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. For instance, a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized by reacting 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide . Another example is the synthesis of 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives, which involved cyclization, reduction, and subsequent reactions with different arylisocyanates, arylisothiocyanates, or arylsulfonyl chlorides . These methods could potentially be adapted for the synthesis of "3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine".

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy. For example, the crystal structure of a related compound was determined by single-crystal X-ray diffraction studies, which revealed the triclinic crystal system and specific unit cell parameters . The molecular structure is typically stabilized by various intermolecular interactions, such as hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, Schiff base ligands derived from pyrazole compounds can exhibit tautomeric equilibria between phenol-imine and keto-amine forms, which can be studied using UV-vis absorption spectra . The reactivity of pyrazole derivatives with metal ions has also been explored, as seen in the formation of pyrazolate rhodium(I) complexes and the use of a diarylethene containing a pyrazole moiety as a fluorescent chemosensor for metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, fluorescence, and thermal stability, are crucial for their potential applications. For example, the diarylethene with a pyrazole moiety exhibited excellent fluorescence sensing ability for Al3+ and Zn2+ ions . The solubility of pyrazole ligands in polar solvents like water is also an important property, as demonstrated by water-soluble pyrazolate rhodium(I) complexes . Thermal analysis of pyrazole compounds can provide insights into their decomposition patterns, which is essential for understanding their stability .

Aplicaciones Científicas De Investigación

Desarrollo Farmacéutico

3-(3,4-Dimetoxifenil)-1H-pirazol-5-amina ha mostrado potencial en el desarrollo de nuevos compuestos farmacéuticos. Su estructura única le permite interactuar con varios objetivos biológicos, lo que la convierte en una candidata para el descubrimiento y desarrollo de fármacos. Los investigadores están explorando su uso en la creación de nuevas terapias para afecciones como el cáncer, la inflamación y los trastornos neurológicos .

Agentes Antimicrobianos

Este compuesto ha sido investigado por sus propiedades antimicrobianas. Los estudios han demostrado su eficacia contra una gama de patógenos bacterianos y fúngicos. La presencia del anillo de pirazol y los grupos metoxi mejora su capacidad para interrumpir las paredes celulares microbianas e inhibir el crecimiento, lo que la convierte en una candidata prometedora para nuevos agentes antimicrobianos .

Catálisis en Síntesis Orgánica

This compound se utiliza como catalizador en varias reacciones de síntesis orgánica. Su capacidad para facilitar transformaciones químicas con alta eficiencia y selectividad la hace valiosa en la síntesis de moléculas orgánicas complejas. Esta aplicación es particularmente importante en las industrias farmacéutica y agroquímica .

Ciencia de Materiales

En ciencia de materiales, este compuesto se utiliza en el desarrollo de nuevos materiales con propiedades únicas. Su incorporación en matrices poliméricas puede mejorar las propiedades mecánicas y térmicas de los materiales resultantes. Los investigadores están explorando su uso en la creación de materiales avanzados para aplicaciones en electrónica, recubrimientos y nanotecnología .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines, suggesting potential implications in neurotransmitter regulation . Additionally, this compound may interact with mitochondrial complex I, indicating a role in cellular respiration and energy production . These interactions highlight the compound’s potential influence on metabolic pathways and cellular homeostasis.

Cellular Effects

The effects of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving dopamine and other neurotransmitters . This compound can modulate gene expression, potentially affecting the synthesis of proteins involved in neurotransmission and cellular metabolism. Furthermore, its impact on cellular metabolism includes alterations in energy production and oxidative stress responses, which can affect overall cell function and viability .

Molecular Mechanism

At the molecular level, 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine exerts its effects through several mechanisms. It binds to monoamine oxidase, inhibiting its activity and leading to increased levels of monoamines such as dopamine . This inhibition can result in enhanced neurotransmitter signaling and altered mood and behavior. Additionally, the compound’s interaction with mitochondrial complex I suggests a role in modulating cellular energy production and oxidative stress responses . These molecular interactions underscore the compound’s potential therapeutic applications in neurological disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products may have distinct biological activities . Long-term exposure to the compound can lead to sustained alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over extended periods.

Dosage Effects in Animal Models

The effects of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine vary with different dosages in animal models. At lower doses, the compound has been shown to enhance neurotransmitter signaling and improve cognitive function . At higher doses, it may exhibit toxic effects, including oxidative stress and mitochondrial dysfunction . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. Its interaction with monoamine oxidase and mitochondrial complex I suggests a role in neurotransmitter metabolism and energy production . Additionally, the compound may influence metabolic flux and metabolite levels, further affecting cellular homeostasis and function.

Transport and Distribution

The transport and distribution of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects . The compound’s distribution within tissues may also influence its overall efficacy and potential side effects, highlighting the importance of understanding its pharmacokinetics.

Subcellular Localization

3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Propiedades

IUPAC Name |

5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-15-9-4-3-7(5-10(9)16-2)8-6-11(12)14-13-8/h3-6H,1-2H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCBIFQXFFDGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NN2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402335 | |

| Record name | 5-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

208519-08-8 | |

| Record name | 5-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 208519-08-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(4-toluidino)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B1308515.png)

![N-[1-Dimethylaminomethylidene]benzamide](/img/structure/B1308529.png)

![(Z)-3-(3,5-dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308532.png)

![1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B1308536.png)

![(E)-3-(4-chloro-3-nitroanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308537.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1308548.png)

![2-[3-(2-ethoxyphenyl)prop-2-enoylamino]acetic Acid](/img/structure/B1308552.png)